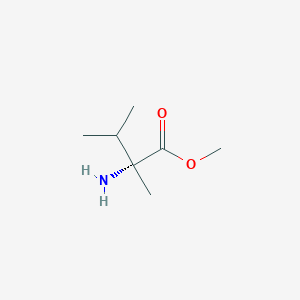![molecular formula C11H14Br2N2O2 B13453772 Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is an organic compound that features a tert-butyl ester group and a dibromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate typically involves the reaction of tert-butyl 2-aminoacetate with 5,6-dibromopyridine. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The dibromo groups on the pyridine ring can be substituted with various nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas can be used.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be the debrominated pyridine derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its dibromo groups make it a versatile intermediate for further functionalization .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used in the design and synthesis of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to these targets, while the ester group could be hydrolyzed to release the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,5-dibromopyridin-3-yl carbonate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
Uniqueness
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of both dibromo and ester functional groups. This combination of features makes it a valuable intermediate for various synthetic applications and potential biological activities .
Properties
Molecular Formula |
C11H14Br2N2O2 |
|---|---|
Molecular Weight |
366.05 g/mol |
IUPAC Name |
tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-9(16)6-14-8-5-4-7(12)10(13)15-8/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
KIHODIUXJBOBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=NC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
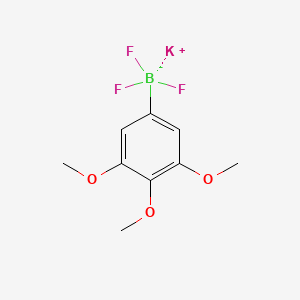
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
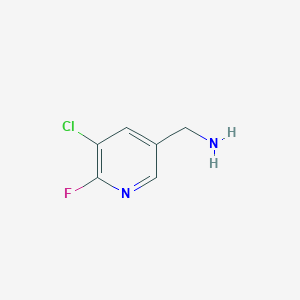
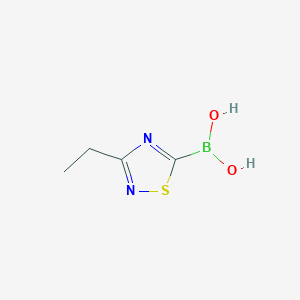
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
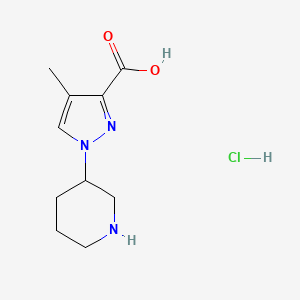
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
